N-Cyclohexyl-N'-(3,5-dimethyl-4-isoxazolyl)-N''-(2-methyl-4-quinolinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine is a complex organic compound that features a guanidine core linked to cyclohexyl, isoxazolyl, and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Guanidine Core: This can be achieved by reacting a suitable amine with a cyanamide derivative under basic conditions.
Attachment of Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions.
Introduction of Isoxazolyl and Quinolinyl Groups: These groups can be attached via condensation reactions with appropriate isoxazole and quinoline derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-pyridinyl)guanidine
- N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)urea
Uniqueness
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71079-30-6 |
---|---|
Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C22H27N5O/c1-14-13-20(18-11-7-8-12-19(18)23-14)25-22(24-17-9-5-4-6-10-17)26-21-15(2)27-28-16(21)3/h7-8,11-13,17H,4-6,9-10H2,1-3H3,(H2,23,24,25,26) |
InChI Key |
PDGVLIVEYGYVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=C(ON=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.